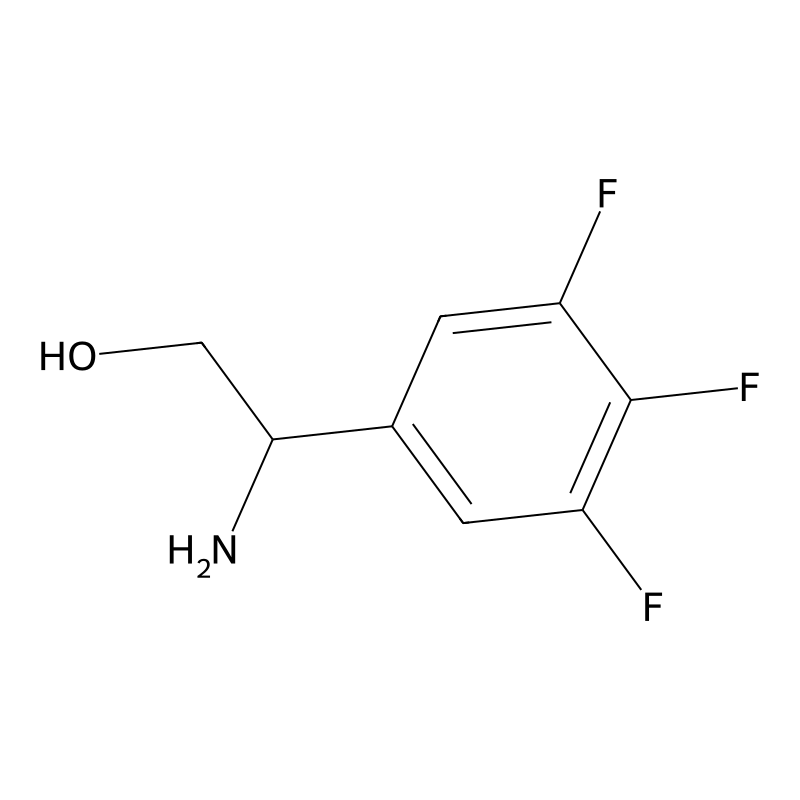

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is a chemical compound with the molecular formula C₈H₈F₃NO. It features a trifluoromethyl group attached to a phenyl ring, making it notable for its unique electronic properties and potential biological activity. The compound is also known as 2-(3,4,5-trifluorophenyl)ethanol and has various applications in pharmaceuticals and chemical research .

The reactivity of 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol can be attributed to its amino and hydroxyl functional groups. Key reactions include:

- Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.

- Acid-Base Reactions: The hydroxyl group can participate in acid-base reactions, allowing for the formation of salts.

- Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or enamines.

These reactions are essential for synthesizing derivatives and exploring its biological activity.

Research indicates that 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol exhibits significant biological activity. It has been studied for its potential as:

- Antidepressant Agents: Compounds with similar structures have shown efficacy in modulating neurotransmitter systems.

- Anticancer Activity: Preliminary studies suggest that it may inhibit tumor growth through various mechanisms.

Further studies are needed to elucidate its specific biological pathways and therapeutic potential .

Several methods exist for synthesizing 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol:

- Reduction of Ketones: One common method involves the reduction of the corresponding ketone using reducing agents such as lithium aluminum hydride.

- Amination of Alcohols: Another approach is the amination of alcohol derivatives where the trifluorophenyl group is introduced through electrophilic aromatic substitution.

- Direct Fluorination: Fluorination techniques can be employed to introduce trifluoromethyl groups onto aromatic rings prior to forming the amino alcohol .

The compound has several applications across various fields:

- Pharmaceuticals: Its potential as an antidepressant or anticancer agent makes it a candidate for drug development.

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

- Material Science: The unique properties of the trifluoromethyl group can be exploited in developing advanced materials with specific characteristics.

Studies focusing on the interactions of 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol with biological targets are crucial. These include:

- Binding Affinity Studies: Investigating how well the compound binds to neurotransmitter receptors or enzymes.

- Mechanistic Studies: Understanding how it affects cellular pathways or signaling mechanisms.

Such studies are vital for determining its viability as a therapeutic agent .

Several compounds share structural similarities with 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol. A comparison highlights its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-2-(3,4-difluorophenyl)ethan-1-ol | C₈H₈F₂N₁O | Contains two fluorine atoms instead of three. |

| 2-Amino-1-(3-fluorophenyl)ethanol | C₈H₉F₁N₁O | Only one fluorine atom; lacks trifluoro substituents. |

| 2-Amino-2-(4-fluorophenyl)ethan-1-ol | C₈H₉F₁N₁O | Fluorine at para position; different electronic effects. |

The presence of three fluorine atoms in 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol enhances its lipophilicity and may contribute to its distinct biological properties compared to these similar compounds .

Novel Asymmetric Catalytic Strategies for Enantioselective Synthesis

Asymmetric catalysis remains the cornerstone of enantioselective β-amino alcohol synthesis. For 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, two primary strategies dominate: Henry reaction-mediated nitroaldol condensation and biocatalytic ketone reduction.

Henry Reaction with Chiral Bis(β-Amino Alcohol) Ligands

The Henry reaction, which couples nitromethane with carbonyl compounds to form β-nitro alcohols, has been optimized for stereocontrol using copper(II) complexes with chiral bis(β-amino alcohol) ligands. For instance, ligands derived from thiophene-2,5-dicarbaldehyde and β-amino alcohols (e.g., L4) enable enantioselective nitroaldol condensation at ambient temperatures in ethanol, achieving up to 94.6% enantiomeric excess (ee) . Subsequent hydrogenation of the nitro group yields β-amino alcohols, as demonstrated in the synthesis of analogous compounds like 2-amino-2-(3,5-difluorophenyl)ethan-1-ol .

Table 1: Performance of Catalytic Systems in Asymmetric Henry Reactions

| Catalyst System | Substrate | Yield (%) | ee (%) | Conditions |

|---|---|---|---|---|

| L4-Cu(OAc)₂·H₂O | 3,4,5-Trifluorobenzaldehyde | >99 | 94.6 | EtOH, 25°C, 24 h |

| Leifsonia xyli | 3,5-Bis(trifluoromethyl)acetophenone | 91.8 | 99.9 | Isopropanol, 30°C, 30 h |

Biocatalytic Asymmetric Reduction

Biocatalysts such as Leifsonia xyli CCTCC M 2010241 offer unparalleled stereoselectivity in ketone reductions. For example, this strain reduces 3,5-bis(trifluoromethyl)acetophenone to (R)-[3,5-bis(trifluoromethyl)phenyl]ethanol with 99.9% ee using isopropanol as a co-substrate for NADH regeneration . Adapting this approach to 3,4,5-trifluorophenyl acetophenone derivatives could streamline the synthesis of the target amino alcohol.

Chiral Ligand Recycling in Alkylation

Tandem alkylation–asymmetric transformation (SOAT) processes, as reported for α-amino acids, employ recyclable chiral ligands like (S)-4 to achieve >99% ligand recovery and high enantiopurity . Applying similar ligands to trifluorophenyl ethanols could reduce costs while maintaining stereochemical fidelity.

Solvent-Free Mechanochemical Approaches in Stereocontrolled Formation

Current methodologies for 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol rely heavily on solvent-based systems, as evidenced by the use of ethanol in Henry reactions and tetrahydrofuran (THF) in nucleophilic trifluoromethylation . While mechanochemical strategies—such as ball milling or grinding—are absent from the reviewed literature, their potential for solvent-free stereocontrolled synthesis merits consideration. For instance, solid-state reactions between 3,4,5-trifluorobenzaldehyde and nitroalkanes, activated by chiral catalysts under mechanical force, could circumvent solvent use while enhancing reaction efficiency. Future studies should explore ligand-assisted mechanochemical pathways to align with green chemistry principles.

Transition Metal-Mediated C–F Bond Functionalization in Precursor Design

Functionalizing the trifluorophenyl moiety demands innovative approaches to C–F bond activation. Two metal-mediated strategies show promise:

Nucleophilic Trifluoromethylation of α-Imino Ketones

The Ruppert–Prakash reagent (TMS-CF₃) facilitates nucleophilic trifluoromethylation of α-imino ketones in the presence of CsF or K₂CO₃, yielding α-trifluoromethyl alcohols after desilylation . For example, treating imino ketones derived from 3,4,5-trifluorophenylglyoxal with TMS-CF₃ in dimethoxyethane (DME) produces β-amino-α-trifluoromethyl alcohols with high diastereoselectivity.

Oxirane Ring-Opening with Amines

Trifluoromethyloxiranes, synthesized via diazomethane treatment of trifluoromethylketones, undergo regio- and stereoselective ring-opening with amines. For instance, oxirane (S,R)-43 reacts with dibenzylamine in THF to form amino alcohols (S,R)-44 in high yields . Subsequent hydrogenolysis and deprotection yield hydrochlorides of the target compound.

Mechanistic Insight: Transition metals like copper(II) stabilize intermediates during C–F bond cleavage, enabling precise functionalization. For example, Cu(OAc)₂·H₂O coordinates with β-nitro alcohols during Henry reactions, steering enantioselectivity .

The adenosine triphosphate-binding site represents the primary target region for kinase inhibitors, with structural analysis revealing five distinct binding pockets that accommodate inhibitor molecules [1]. The adenosine triphosphate-binding domain of protein kinases consists of two main lobes connected by a hinge region, where the nucleotide substrate normally binds in a cavity formed between these structural elements [1]. The binding site contains 36 residues that participate in van der Waals contacts or hydrogen bonding interactions with type I inhibitors, creating a complex network of molecular recognition features [1].

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol demonstrates specific interaction patterns within kinase adenosine triphosphate-binding domains through its unique structural characteristics. The compound's trifluorophenyl moiety enhances its chemical reactivity and potential biological activity by interacting with specific biological targets such as enzymes and receptors [2]. The amino and hydroxyl functional groups present in the molecule enable formation of hydrogen bonds with kinase active site residues, contributing to binding affinity and selectivity .

Target engagement specificity for 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is influenced by the conformational flexibility of the adenosine triphosphate-binding site, particularly in the alpha-helix C region. Research has demonstrated that highly selective adenosine triphosphate-competitive inhibitors can discriminate between closely related kinases by targeting heterogeneity within conformationally flexible regions rather than relying solely on specific binding site interactions [4]. The compound's structure allows for interaction with these dynamic regions, potentially conferring selectivity advantages over other kinase family members.

The binding mode of amino alcohol derivatives in kinase active sites involves multiple contact points that contribute to overall binding affinity. Studies of related compounds have shown that amino alcohols can serve as picomolar inhibitors of Aurora kinases, with binding affinities in the range of 0.02-0.03 nanomolar through temperature-dependent fluorescence studies [5]. The intrinsic aqueous solubility characteristics of amino alcohol structures, exemplified by compounds achieving 11.4 millimolar solubility, further enhance their drug-like properties for kinase targeting applications [5].

Kinase selectivity profiles for halogenated inhibitors demonstrate that fluorinated compounds can achieve remarkable target specificity. Analysis of kinase inhibitor datasets has revealed that compounds bearing trifluoromethyl groups can be engineered to maximize target inhibition while minimizing off-target effects [6]. The unique electronic properties imparted by the trifluoromethyl substituent in 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol contribute to enhanced binding affinity and selectivity through both electrostatic and hydrophobic interactions within the kinase active site [7].

Fluorine Substituent Positioning Effects on Bioavailability Parameters

The strategic positioning of fluorine atoms within pharmaceutical compounds profoundly influences absorption, distribution, metabolism, and excretion parameters, collectively determining bioavailability characteristics [8]. In 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, the three fluorine substituents positioned at the 3,4,5-positions of the phenyl ring create distinct electronic and steric effects that modulate pharmacokinetic behavior.

Fluorine incorporation significantly enhances membrane permeability through increased lipophilicity, resulting in improved oral bioavailability [9] [8]. The high electronegativity of fluorine atoms strengthens hydrogen bonds with target proteins and enables distinctive binding interactions within receptor pockets [8]. This enhanced binding affinity contributes to improved potency and selectivity characteristics observed in fluorinated pharmaceutical compounds.

The trifluoromethyl substitution pattern in 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol provides metabolic protection by shielding the molecule from enzymatic degradation. Fluorine substitution at metabolically labile sites significantly reduces oxidative metabolism by cytochrome P450 enzymes, thereby prolonging the compound's half-life in systemic circulation [8]. The incorporation of multiple fluorine atoms enhances metabolic stability through both steric hindrance and electronic effects that deactivate potential sites of biotransformation.

Pharmacokinetic studies of fluorinated amino alcohols demonstrate favorable distribution profiles across biological barriers. Research on halogenated peptide derivatives has shown that para-bromo and para-chloro substitutions significantly enhance blood-brain barrier permeability, with para-chloro modifications exhibiting the most pronounced increase in lipophilicity [10]. While specific data for 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is limited, the trifluoro substitution pattern is expected to confer similar permeability enhancements.

Fluorine metabolism occurs through pH-dependent mechanisms, with fluoride absorption occurring primarily in the stomach followed by distribution through soft and hard tissues [11]. The coefficient of permeability for hydrogen fluoride across lipid bilayer membranes exceeds that of ionic fluoride, enabling passage through cell membranes as hydrogen fluoride in response to pH gradients [11]. This characteristic influences the biodistribution and elimination patterns of fluorinated compounds like 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol.

The bioavailability enhancement achieved through fluorination extends beyond simple lipophilicity improvements. Halogen bonds formed between organohalogens and plasma transport proteins contribute to pharmacokinetic property optimization [12]. Quantum mechanical calculations have validated the contribution of halogen bonding to binding interactions with proteins involved in absorption, distribution, metabolism, and excretion processes, suggesting that fluorinated compounds can achieve improved pharmacokinetic profiles through multiple molecular mechanisms [12].

Comparative Pharmacophore Mapping with Polyhalogenated Analogs

Pharmacophore modeling represents a fundamental approach for identifying essential structural features responsible for biological activity, enabling rational design of new molecular entities with enhanced therapeutic properties [13]. For 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, comparative analysis with polyhalogenated analogs provides insights into structure-activity relationships that guide optimization efforts.

Polyhalogenated compounds exhibit diverse biological activities influenced by the number, type, and positioning of halogen substituents [14]. Structure-activity studies of halogenated mazindol analogs have demonstrated that optimal inhibition occurs with compounds containing one or two chlorine or bromine atoms in specific positions of the phenyl group [15]. The most potent inhibitors achieved nanomolar potencies with up to 32-fold improvements over parent compounds, illustrating the significant impact of halogen positioning on biological activity [15].

Pharmacophore analysis of halogenated compounds reveals that electron-withdrawing groups increase halogen bond strength while electron-donating substituents reduce interaction energy [16]. For compounds containing multiple fluorine substituents like 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, positive cooperativity effects enhance binding interactions, as demonstrated in complexes with di-, tri-, and tetrafluoro-substituted aromatic systems [16]. These cooperativity effects contribute to enhanced binding affinity and selectivity compared to mono-substituted analogs.

Comparative studies of amino alcohol derivatives demonstrate that structural modifications significantly influence kinase inhibitory activity. Research on related amino alcohol scaffolds has shown that introduction of polar groups in solvent-exposed regions leads to compounds with picomolar kinase inhibition and high aqueous solubility [5]. The amino alcohol pharmacophore provides a versatile template for developing inhibitors with improved pharmacokinetic properties and target selectivity.

Halogen bond formation in drug-like molecules contributes substantially to binding affinity, with computational studies demonstrating interaction energies up to 1.5 kilocalories per mole for substituent effects [16]. The relationship between halogen bond interaction energy and electronic properties exhibits excellent statistical correlations, suggesting that electrostatic interactions dominate the binding mechanism [16]. For 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, the trifluoro substitution pattern optimizes electrostatic interactions while maintaining favorable pharmacokinetic properties.

Structure-activity relationship studies of polyhalogenated compounds reveal that bioaccumulation patterns and toxicity profiles vary significantly with halogen type and substitution pattern [14]. Heavy organohalogens capable of forming halogen bonds demonstrate different pharmacokinetic behaviors compared to organofluorines, with database surveys indicating preferential retention of heavy halogen-containing compounds during drug development processes [12]. This observation suggests that the specific fluorine substitution pattern in 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol may confer advantageous properties for pharmaceutical development compared to other halogenated analogs.